

Spectroscopic data for 5-Methoxy-1,3-benzoxazole-2-thiol

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Compound of Interest

Compound Name: 5-Methoxy-1,3-benzoxazole-2-thiol

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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1,3-benzoxazole-2-thiol

This guide provides a comprehensive technical overview of the spectroscopic data for **5-Methoxy-1,3-benzoxazole-2-thiol** (CAS No: 49559-83-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic analysis. Given the limited availability of published experimental spectra for this specific molecule, this guide establishes a robust analytical framework based on data from structurally analogous compounds and foundational spectroscopic theory.

Introduction to 5-Methoxy-1,3-benzoxazole-2-thiol

5-Methoxy-1,3-benzoxazole-2-thiol is a heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry due to its presence in a wide range of pharmacologically active agents.^[1] Its molecular formula is $C_8H_7NO_2S$, with a molecular weight of 181.21 g/mol.^{[2][3]} A key characteristic of this molecule is its existence in two tautomeric forms: the thiol and the thione, an equilibrium that significantly influences its spectroscopic properties.^[1] This guide will dissect the anticipated spectroscopic fingerprint of this molecule, providing the technical basis for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For **5-Methoxy-1,3-benzoxazole-2-thiol**, both ^1H and ^{13}C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for reproducibility.

- **Sample Preparation:** For ^1H NMR, dissolve 1-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3). For ^{13}C NMR, a more concentrated sample of 10-50 mg is recommended due to the lower natural abundance of the ^{13}C isotope.[4]
- **Instrumentation:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Record spectra at a standard probe temperature (e.g., 298 K). For ^1H NMR, acquire 16-32 scans. For ^{13}C NMR, acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.
- **Referencing:** Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal or tetramethylsilane (TMS) at 0 ppm.

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum provides a precise map of the proton environments. The aromatic protons of the benzoxazole ring typically resonate in the downfield region between 7.0 and 8.5 ppm.[4] The methoxy group protons are expected in the range of 3.7-3.9 ppm.[5]

5-Methoxy-1,3-benzoxazole-2-thiol Structure



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Caption: Molecular structure and proton numbering for ^1H NMR analysis.

Table 1: Predicted ^1H NMR Spectroscopic Data (in DMSO- d_6)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale & Notes
NH (Thione)	~12.0 - 13.0	Broad Singlet	-	The thione tautomer's N-H proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on concentration and temperature.
H-7	~7.20 - 7.30	Doublet	Jortho \approx 8.5	Ortho-coupled to H-6. Shielded by the adjacent oxygen atom.
H-6	~6.90 - 7.00	Doublet of Doublets	Jortho \approx 8.5, Jmeta \approx 2.5	Coupled to both H-7 (ortho) and H-4 (meta).
H-4	~6.80 - 6.90	Doublet	Jmeta \approx 2.5	Meta-coupled to H-6. Shifted upfield due to the strong electron-donating effect of the methoxy group at the para position.
OCH ₃	~3.75	Singlet	-	Characteristic chemical shift for an aromatic methoxy group. [5]

Carbon-13 (^{13}C) NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The broad chemical shift range allows for clear distinction between sp^2 , sp^3 , and quaternary carbons.[6]

Table 2: Predicted ^{13}C NMR Spectroscopic Data (in DMSO- d_6)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale & Notes
C-2 (C=S)	~175 - 185	The thione carbon is significantly deshielded, appearing far downfield. This is a key identifier.
C-5	~155 - 160	Aromatic carbon directly attached to the electron-donating methoxy group.
C-3a	~148 - 152	Bridgehead carbon adjacent to the ring nitrogen.
C-7a	~140 - 145	Bridgehead carbon adjacent to the ring oxygen.[4]
C-7	~112 - 118	Aromatic CH carbon ortho to the ring oxygen.
C-4	~110 - 115	Aromatic CH carbon ortho to the methoxy group.
C-6	~100 - 105	Aromatic CH carbon meta to the methoxy group.
OCH_3	~55 - 60	Typical chemical shift for a methoxy group carbon attached to an aromatic ring.[5] [7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.[\[5\]](#)

The IR spectrum of **5-Methoxy-1,3-benzoxazole-2-thiol** is expected to show characteristic bands confirming the presence of its key functional groups. The thiol-thione tautomerism is particularly evident, with the thione form generally predominating in the solid state. This results in a strong C=S absorption and a characteristic N-H stretch, rather than a weak S-H stretch.[\[1\]](#)

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity	Notes
~3300 - 3100	N-H Stretch	Amide (Thione)	Medium-Strong	Indicates the presence of the dominant thione tautomer. [1] [8]
~3100 - 3000	C-H Stretch	Aromatic	Medium	Confirms the aromatic ring structure.
~2950 - 2850	C-H Stretch	Methoxy (CH ₃)	Medium	Aliphatic C-H stretching from the methoxy group.
~2600 - 2550	S-H Stretch	Thiol	Weak	If the thiol tautomer is present, a weak band may appear in this region. [9]
~1620	C=N Stretch	Oxazole Ring	Medium	Characteristic of the benzoxazole ring system. [1] [8]
~1500 & ~1450	C=C Stretch	Aromatic Ring	Strong	Skeletal vibrations of the benzene ring.
~1250	C=S Stretch	Thione	Strong	A key diagnostic peak for the thione tautomer.
~1230 & ~1030	C-O-C Stretch	Aryl-Alkyl Ether	Strong	Asymmetric and symmetric stretching of the methoxy group ether linkage.

Mass Spectrometry (MS)

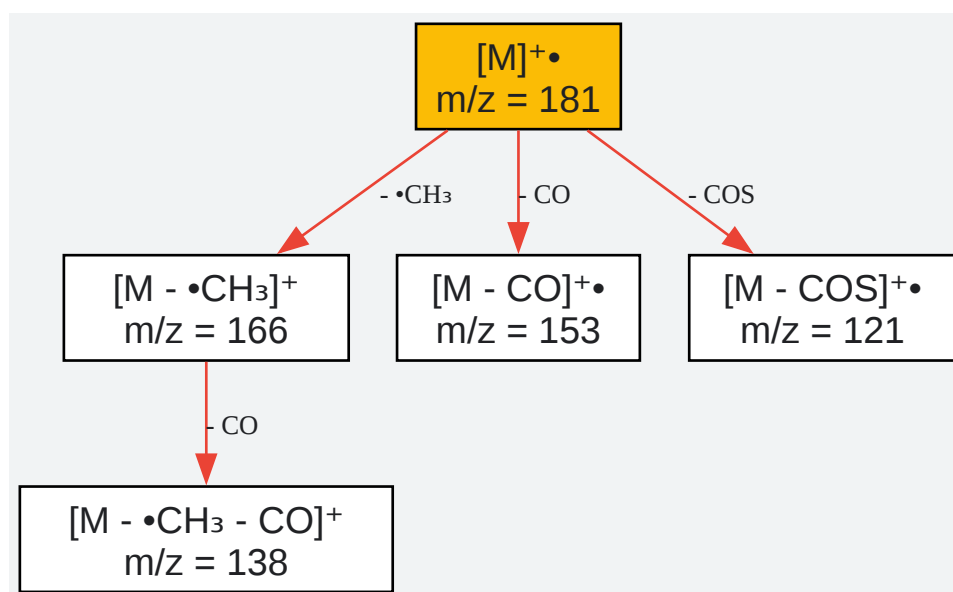
Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) MS

A typical protocol involves introducing a small amount of the volatile sample into a high-vacuum chamber where it is bombarded with a high-energy electron beam (typically 70 eV). This process creates a radical cation (molecular ion, $M^{+\bullet}$) which then undergoes fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Fragmentation Pathway

The fragmentation of **5-Methoxy-1,3-benzoxazole-2-thiol** is expected to be initiated by the formation of the molecular ion at m/z 181. Subsequent fragmentation would likely proceed through characteristic losses of stable neutral molecules or radicals.



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Caption: Proposed EI-MS fragmentation pathway for **5-Methoxy-1,3-benzoxazole-2-thiol**.

Table 4: Predicted Major Fragment Ions in EI-MS

m/z	Proposed Ion/Fragment	Neutral Loss	Rationale
181	$[\text{C}_8\text{H}_7\text{NO}_2\text{S}]^{+\bullet}$	-	Molecular Ion ($\text{M}^{+\bullet}$)
166	$[\text{C}_7\text{H}_4\text{NO}_2\text{S}]^+$	$\bullet\text{CH}_3$	Loss of a methyl radical from the methoxy group, a common fragmentation for anisole-type compounds.
153	$[\text{C}_7\text{H}_7\text{NOS}]^{+\bullet}$	CO	Expulsion of carbon monoxide from the oxazole ring.
138	$[\text{C}_6\text{H}_4\text{NOS}]^+$	$\bullet\text{CH}_3$, CO	Sequential loss of a methyl radical and carbon monoxide.
121	$[\text{C}_7\text{H}_7\text{N}]^{+\bullet}$	COS	Loss of carbonyl sulfide, indicating cleavage of the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Conjugated systems, such as the benzoxazole ring, absorb light in the UV or visible range. Benzoxazole derivatives are known to be strong UV absorbers, a property utilized in applications like organic UV filters.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol: UV-Vis Spectrum Acquisition

- Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.
- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10^{-4} to 10^{-5} M).

- **Data Acquisition:** Use a dual-beam UV-Vis spectrophotometer to scan the absorbance of the sample from approximately 200 to 400 nm, using the pure solvent as a reference.

Anticipated Absorption Spectrum

Based on structurally similar compounds, **5-Methoxy-1,3-benzoxazole-2-thiol** is expected to exhibit strong absorption in the UVA range.^{[10][13]} The spectrum will likely be characterized by one or more intense absorption bands corresponding to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated aromatic and heterocyclic system. The exact position of the maximum absorption wavelength (λ_{max}) is influenced by the solvent and the specific electronic effects of the substituents. A λ_{max} in the range of 330-370 nm is anticipated.^{[10][11]}

Conclusion

The structural elucidation of **5-Methoxy-1,3-benzoxazole-2-thiol** can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide—from the distinct pattern of aromatic protons and the highly deshielded thione carbon in NMR, to the key N-H and C=S vibrational bands in IR, and the characteristic fragmentation pattern in mass spectrometry—provides a validated blueprint for its identification. These spectroscopic signatures serve as a definitive fingerprint for researchers working with this versatile heterocyclic building block.

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References

- 1. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 2. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 3. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sapub.org [sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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